(E)-2-(thiophen-2-yl)ethene-1-sulfonyl fluoride
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Description
(E)-2-(thiophen-2-yl)ethene-1-sulfonyl fluoride, also known as TESF, is a chemical compound that has been extensively studied for its potential applications in scientific research. TESF is a versatile reagent that can be used for the synthesis of various compounds, and it has been found to have several biochemical and physiological effects. In
Scientific Research Applications
Synthesis and Optoelectronic Properties : Tsai et al. (2013) synthesized a thiophene derivative with electron-withdrawing groups, facilitating the reduction of these sulfone heterocycles. This research contributes to understanding the optoelectronic properties of such compounds, which is significant in material science and organic electronics (Tsai et al., 2013).
Medicinal Chemistry Applications : Zhang et al. (2021) developed a CuO-promoted hydrocarboxylation of ethenesulfonyl fluoride, demonstrating its potential in creating molecules with applications in medicinal chemistry and chemical biology. This includes the modification of known drugs like Ibuprofen and Aspirin (Zhang et al., 2021).
Organic Synthesis and Click Chemistry : Wang et al. (2018) presented a method for synthesizing 2-aryl ethenesulfonyl fluorides through a rhodium(III)-catalyzed oxidative coupling process. This study highlights the compound's role in creating new sulfonyl fluoride scaffolds for SuFEx click reactions, which are significant in drug discovery and organic synthesis (Wang et al., 2018).
Electrophilicity and Reactivity : Chen et al. (2016) explored the kinetics of reactions involving ethenesulfonyl fluoride, demonstrating its strong electrophilicity and reactivity with various nucleophiles. This study contributes to understanding its usability in electrophilic aromatic substitutions (Chen et al., 2016).
SuFEx Click Chemistry : Qin et al. (2016) described a Heck-Matsuda process for synthesizing β-arylethenesulfonyl fluorides, highlighting their use as bis-electrophiles in SuFEx click chemistry. This is relevant in the context of covalent drug discovery (Qin et al., 2016).
properties
IUPAC Name |
(E)-2-thiophen-2-ylethenesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FO2S2/c7-11(8,9)5-3-6-2-1-4-10-6/h1-5H/b5-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIAAYSCPDYWORX-HWKANZROSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2093304-41-5 |
Source
|
Record name | (1E)-2-(thiophen-2-yl)ethene-1-sulfonyl fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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